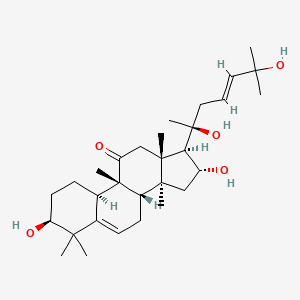
Cucurbitacin V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucurbitacin V is a member of the cucurbitacin family, which are tetracyclic triterpenes produced by plants, particularly those in the Cucurbitaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacins generally involves multiple steps, including cyclization, oxidation, and functional group modifications.
Industrial Production Methods
Industrial production of cucurbitacins typically involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, purification, and crystallization to isolate the desired cucurbitacin compound .
Chemical Reactions Analysis
Types of Reactions
Cucurbitacin V undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce hydrocarbons .
Scientific Research Applications
Mechanism of Action
Cucurbitacin V exerts its effects through several molecular mechanisms:
Inhibition of JAK/STAT3 Pathway: This pathway is crucial for cell proliferation and survival.
Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating apoptotic pathways.
Anti-inflammatory Effects: It reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Cucurbitacin V is unique among cucurbitacins due to its specific functional groups and biological activities. Similar compounds include:
Cucurbitacin E: Known for its potent anticancer properties.
Cucurbitacin B: Exhibits strong anti-inflammatory and anticancer activities.
Cucurbitacin D: Studied for its antimicrobial and anticancer effects.
These compounds share a common tetracyclic core structure but differ in their functional groups and specific biological activities, making each one unique in its applications and effects .
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O5/c1-25(2,34)14-9-15-29(7,35)24-20(31)16-27(5)21-12-10-18-19(11-13-22(32)26(18,3)4)30(21,8)23(33)17-28(24,27)6/h9-10,14,19-22,24,31-32,34-35H,11-13,15-17H2,1-8H3/b14-9+/t19-,20-,21+,22+,24+,27+,28-,29+,30+/m1/s1 |
InChI Key |
KIGLASXXBYITOY-UKVNNTPMSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O)O |
Canonical SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















